1-(4-Fluorophenoxy)phthalazine
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Overview
Description
1-(4-Fluorophenoxy)phthalazine is a chemical compound that belongs to the class of phthalazine derivatives Phthalazines are nitrogen-containing heterocyclic compounds that have attracted significant attention due to their valuable biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)phthalazine typically involves the reaction of 4-fluorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization using hydrazine hydrate to form the phthalazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized phthalazine derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds depending on the nucleophile used .
Scientific Research Applications
1-(4-Fluorophenoxy)phthalazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)phthalazine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenoxy)phthalazine: Contains a bromine atom instead of fluorine.
1-(4-Methylphenoxy)phthalazine: Contains a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenoxy)phthalazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications .
Properties
CAS No. |
149365-49-1 |
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Molecular Formula |
C14H9FN2O |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)phthalazine |
InChI |
InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)18-14-13-4-2-1-3-10(13)9-16-17-14/h1-9H |
InChI Key |
JEVRLJZTZLXJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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